Home > Products > Screening Compounds P30337 > Thieno[3,2-d]pyrimidine-7-carboxamide
Thieno[3,2-d]pyrimidine-7-carboxamide -

Thieno[3,2-d]pyrimidine-7-carboxamide

Catalog Number: EVT-8908285
CAS Number:
Molecular Formula: C7H5N3OS
Molecular Weight: 179.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused thieno and pyrimidine ring structure, which contributes to its pharmacological potential. Thieno[3,2-d]pyrimidine derivatives are primarily explored for their roles as inhibitors in various biological pathways, making them significant in drug discovery and development.

Source

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have been reported in various scientific studies, highlighting their biological activities and potential therapeutic applications. Research indicates that these compounds can exhibit anticancer properties and act as inhibitors of specific enzymes relevant to metabolic pathways .

Classification

Thieno[3,2-d]pyrimidine-7-carboxamide is classified as a nitrogen-containing heterocyclic compound. It falls under the broader category of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms. This classification is crucial for understanding its chemical behavior and biological interactions.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine-7-carboxamide can be achieved through various methods. Notably, microwave-assisted organic synthesis has emerged as an efficient technique for producing these compounds, significantly reducing reaction times and improving yields.

Methods

  1. Gewald Reaction: This method involves the reaction of a thioketone with malononitrile in the presence of a base such as triethylamine. The process can be conducted at room temperature, yielding high-polarity products that precipitate naturally .
  2. Reflux Methods: Traditional reflux techniques using solvents like ethanol or benzene have been employed to synthesize thieno[3,2-d]pyrimidine derivatives. For example, a mixture of benzoyl isothiocyanate and other reagents was refluxed to obtain the desired compound with good yields .
  3. Palladium-Catalyzed Reactions: Recent studies have utilized palladium-catalyzed cross-coupling reactions to synthesize novel derivatives of thieno[3,2-d]pyrimidine, showcasing the versatility of this compound’s synthetic routes .
Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine-7-carboxamide consists of a fused thieno and pyrimidine ring system with a carboxamide functional group at the 7-position.

Structure Data

  • Molecular Formula: C9_{9}H8_{8}N4_{4}O
  • Molecular Weight: Approximately 188.19 g/mol
  • Key Functional Groups: Carboxamide (-C(=O)NH2_2), pyrimidine ring (C4_{4}N2_{2}), thieno ring (C4_{4}H)

The arrangement of atoms within this structure allows for potential interactions with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine-7-carboxamide can participate in various chemical reactions due to its functional groups:

  1. Acylation Reactions: The amide group can undergo acylation to form more complex derivatives.
  2. Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions.
  3. Cyclization Reactions: The compound can also serve as a precursor for further cyclization reactions to yield more complex heterocycles.

These reactions are pivotal for modifying the compound to enhance its biological activity or selectivity.

Mechanism of Action

The mechanism of action for thieno[3,2-d]pyrimidine-7-carboxamide derivatives primarily involves their role as enzyme inhibitors. For instance, certain derivatives have shown inhibitory effects on diacylglycerol acyltransferase 1 (DGAT-1), an enzyme involved in lipid metabolism.

Process Data

  • Inhibitory Activity: Studies have demonstrated that specific thieno[3,2-d]pyrimidine derivatives exhibit significant inhibitory activity against cancer cell lines by inducing apoptosis and inhibiting cell migration.
  • Structure-Activity Relationship: Variations in substituents on the core structure impact the potency and selectivity of these compounds against target enzymes or receptors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless solid.
  • Melting Point: Varies depending on specific derivatives but generally falls within 119–329 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are essential for determining the handling and application of thieno[3,2-d]pyrimidine-7-carboxamide in research and pharmaceutical settings.

Applications

Thieno[3,2-d]pyrimidine-7-carboxamide has several scientific applications:

  1. Anticancer Research: Its derivatives are being investigated for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
  2. Enzyme Inhibition Studies: The compound serves as a valuable tool for studying enzyme kinetics and mechanisms in metabolic pathways.
  3. Drug Development: Ongoing research focuses on optimizing these compounds for use in therapeutic applications targeting various diseases.
Introduction to Thieno[3,2-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Development of Thienopyrimidine-Based Therapeutics

The therapeutic exploration of thienopyrimidines spans five decades, with significant acceleration in the 21st century following structural biology advances. Early development (pre-2000) primarily exploited the scaffold as purine mimetics in antimicrobial agents, though limited by insufficient potency and selectivity [5]. The paradigm shift occurred with the discovery that 4-morpholinylthieno[3,2-d]pyrimidines demonstrated exceptional kinase affinity, exemplified by the 2008 disclosure of pictilisib (GDC-0941) as a potent pan-PI3K inhibitor (PI3Kα IC₅₀ = 3 nM) [7]. This breakthrough validated the scaffold's capacity for high-affinity kinase interactions and stimulated extensive medicinal chemistry campaigns across therapeutic areas.

Table 1: Historical Milestones in Thieno[3,2-d]pyrimidine Therapeutic Development

Time PeriodKey Compound/ClassTherapeutic AreaKey Advancement
Pre-2010Pictilisib (GDC-0941)Oncology (PI3K inhibition)First clinical validation of thieno[3,2-d]pyrimidine kinase inhibitors
2010-2015Apitolisib (GDC-0980)Oncology (Dual PI3K/mTOR)Demonstrated scaffold versatility for dual kinase targeting
2015-2020Fimepinostat (CUDC-907)Oncology (HDAC/PI3K)First bifunctional inhibitor incorporating 7-carboxamide
2020-PresentAZD4205 derivativesImmunology/Oncology (JAK1)High selectivity achieved via scaffold morphing strategies

Concurrent oncology-focused developments produced apitolisib (GDC-0980), a dual PI3K/mTOR inhibitor featuring the critical 4-morpholine substitution, advancing to Phase II trials for solid tumors [7]. The scaffold's capacity for multitarget engagement was further demonstrated through fimepinostat (CUDC-907), incorporating a 7-carboxamide-linked hydroxamate for dual HDAC/PI3K inhibition [7]. Parallel innovations addressed non-oncology indications, including relugolix (TAK-385), a thieno[3,2-d]pyrimidin-4-amine derivative approved as a gonadotropin-releasing hormone antagonist for endometriosis and prostate cancer [5] [9]. Most recently, strategic scaffold morphing of existing pharmacophores yielded selective inhibitors such as JAK1 inhibitors exemplified by AZD4205, where cyclization produced constrained thieno[3,2-d]pyrimidine derivatives with enhanced selectivity profiles (JAK2/JAK1 IC₅₀ ratio = 7) [6].

Significance of the 7-Carboxamide Substituent in Bioactive Molecule Design

The 7-carboxamide functionalization transforms the planar thieno[3,2-d]pyrimidine core into a three-dimensional pharmacophore with enhanced target engagement capabilities. This substituent serves as a conformational constraint that restricts bond rotation, effectively pre-organizing the molecule for optimal target binding and reducing the entropic penalty associated with ligand-receptor complex formation [7]. X-ray crystallographic analyses of PI3Kα and JAK1 complexes reveal the carboxamide's carbonyl oxygen participates in critical hydrogen bonds with hinge region residues, while the nitrogen atom frequently coordinates structural water molecules within the binding pocket [3] [6].

Table 2: Hydrogen Bond Interactions of 7-Carboxamide in Protein Complexes

Target ProteinResidue InteractionBond Length (Å)Functional Contribution
PI3KαVal851 (backbone NH)2.1Primary hinge region anchoring
JAK1Leu959 (backbone NH)2.3Stabilizes activation loop conformation
CDK7Met94 (backbone NH)1.9ATP-competitive binding enhancement
ATRGlu575 (side chain)2.4Allosteric pocket occupation

The carboxamide's electronic modulation of the heterocyclic system significantly influences binding thermodynamics. Electron-withdrawing substituents on the carboxamide nitrogen increase the scaffold's π-deficiency, strengthening stacking interactions with tyrosine/phenylalanine residues in hydrophobic regions [7]. This electronic effect also modulates the acidity of the N3-H proton, potentially facilitating additional hydrogen bonding in the minor groove of kinase domains. The vectorial flexibility of the carboxamide linkage enables three-dimensional exploration of binding cavities beyond the ATP cleft, as demonstrated in dual HDAC-PI3K inhibitors where the carboxamide connects the kinase-binding core to zinc-chelating pharmacophores [7]. Structure-activity relationship (SAR) studies consistently reveal that carboxamide N-substitution dramatically influences target selectivity profiles, with smaller alkyl groups favoring PI3K isoforms while bulkier aromatic substitutions shift preference toward JAK and cyclin-dependent kinase families [4] [6].

Scope and Research Objectives for Thieno[3,2-d]pyrimidine-7-carboxamide Derivatives

Contemporary research objectives prioritize overcoming limitations of earlier derivatives while expanding therapeutic applications. Target selectivity optimization remains paramount, particularly for kinase inhibitors where isoform discrimination prevents off-target toxicity. Current strategies employ structure-guided design to exploit subtle differences in ATP-binding sites, such as the development of ATR kinase inhibitors with >100-fold selectivity over related PIKK family members through strategic 7-carboxamide substitutions that occupy unique hydrophobic pockets [3]. Parallel efforts focus on conformational restriction of the carboxamide side chain, exemplified by macrocyclization approaches that improve proteolytic stability without compromising target affinity [7].

The pro-drug development of carboxylic acid-functionalized derivatives addresses pharmacokinetic limitations, particularly for compounds exhibiting P-glycoprotein efflux or pH-dependent solubility. Ethoxycarbonyloxymethyl ester masking of 7-carboxylic acid derivatives demonstrates enhanced intestinal absorption in preclinical models, with enzymatic hydrolysis efficiently regenerating the active species in systemic circulation [7]. Additionally, research explores synergistic combination therapies leveraging the scaffold's compatibility with bifunctional inhibitor design, such as kinase-HDAC hybrids that simultaneously modulate signaling pathways and epigenetic regulation [7].

Emerging objectives include expanding into non-oncology indications, particularly leveraging the scaffold's CNS permeability for neurological targets. Preclinical evidence suggests 7-carboxamide derivatives exhibit favorable blood-brain barrier penetration, enabling exploration for neurodegenerative and psychiatric disorders [8]. The diagnostic application of radiolabeled derivatives represents another frontier, with carbon-11 labeled 7-carboxamides showing promise as positron emission tomography tracers for tumor imaging, capitalizing on their selective accumulation in cancer cells overexpressing target kinases [6] [8]. Finally, artificial intelligence-driven design accelerates the exploration of chemical space around the 7-carboxamide position, with generative models proposing novel substitutions predicted to optimize binding affinity while maintaining synthetic accessibility [4].

Properties

Product Name

Thieno[3,2-d]pyrimidine-7-carboxamide

IUPAC Name

thieno[3,2-d]pyrimidine-7-carboxamide

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C7H5N3OS/c8-7(11)4-2-12-5-1-9-3-10-6(4)5/h1-3H,(H2,8,11)

InChI Key

RJJMKEIWVGHKAV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.